An In-Depth Technical Guide to 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, its strategic application as a synthetic intermediate, and essential safety protocols. This molecule serves as a critical building block, merging the pharmacologically significant aniline and 2-methylimidazole scaffolds, which are prevalent in a variety of targeted therapeutics.
Core Compound Identification
The subject of this guide is the compound systematically named 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline. Its unique structure is foundational to its utility in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 26286-55-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁N₃ | PubChem[1] |
| Molecular Weight | 173.22 g/mol | Sigma-Aldrich[2] |
| IUPAC Name | 2-(2-methylimidazol-1-yl)aniline | PubChem[1] |
Synonyms: This compound is also known by several alternative names, which is crucial for comprehensive literature and database searches.[1]
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2-(2-methyl-1H-imidazol-1-yl)phenylamine
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2-(2-methylimidazol-1-yl)aniline
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2-(2-Methyl-imidazol-1-yl)-phenylamine
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Benzenamine, 2-(2-methyl-1H-imidazol-1-yl)-
Physicochemical and Druglikeness Profile
The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. These parameters are essential for predicting its suitability as a drug discovery intermediate. The properties of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline align well with established principles for orally bioavailable drugs, such as Lipinski's Rule of Five.[3][4]
Table of Physicochemical Properties
| Property | Value | Source & Commentary |
| Molecular Weight | 173.21 g/mol | PubChem[1]. Complies with Lipinski's rule (<500 Da). |
| XLogP3 | 1.4 | PubChem[1]. Indicates moderate lipophilicity, compliant with Lipinski's rule (logP < 5). |
| Hydrogen Bond Donors | 1 | PubChem[1]. The primary amine (-NH₂) group. Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 2 | PubChem[1]. The non-protonated imidazole nitrogen and the primary amine nitrogen. Complies with Lipinski's rule (≤10). |
| Rotatable Bond Count | 1 | PubChem[1]. Low conformational flexibility, which can be advantageous in drug design. |
| Topological Polar Surface Area | 43.8 Ų | PubChem[1]. Suggests good potential for membrane permeability. |
Synthesis Protocol: Copper-Catalyzed N-Arylation
The synthesis of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is most effectively achieved via a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[5][6] This method is favored for its reliability in forming the crucial C-N bond between the imidazole ring and the aniline moiety. The following protocol is a representative, field-proven method adapted from established Ullmann-type coupling procedures for N-heterocycles.[7]
Causality of Experimental Design:
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Catalyst: Copper(I) iodide (CuI) is selected as the catalyst. Copper(I) is the active catalytic species that facilitates the oxidative addition of the aryl halide and subsequent C-N bond formation.[5]
-
Ligand: 1,10-Phenanthroline is used as a ligand to stabilize the copper catalyst, enhance its solubility, and accelerate the reaction rate, allowing for milder reaction conditions than traditional Ullmann protocols.[7]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is essential. Its primary role is to deprotonate the N-H of 2-methylimidazole, generating the imidazolide nucleophile required to attack the aryl halide in the catalytic cycle.
-
Solvent: A high-boiling point, polar aprotic solvent such as Toluene is used to ensure all reactants remain in solution at the required reaction temperature.
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Aryl Halide: 2-Fluoroaniline or 2-bromoaniline are suitable starting materials. Aryl fluorides are often more reactive in nucleophilic aromatic substitution, while aryl bromides are common substrates for copper-catalyzed couplings.
Step-by-Step Experimental Protocol
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Vessel Preparation: To a dry, oven-baked reaction vessel (e.g., a sealed tube or round-bottom flask with a reflux condenser), add 2-methylimidazole (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
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Reagent Addition: Under the inert atmosphere, add 2-fluoroaniline (1.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and anhydrous toluene via syringe.
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Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove any remaining copper salts, followed by a wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline.
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Caption: Ullmann Condensation Workflow for Synthesis.
Applications in Research and Drug Development
The strategic value of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline lies in its identity as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets. The aniline group provides a versatile handle for further chemical modification, typically through amide bond formation or other coupling reactions, while the 2-methylimidazole moiety is a well-established pharmacophore known to interact with various biological targets, particularly protein kinases.[8][9]
Role as a Kinase Inhibitor Intermediate
Protein kinases are critical targets in oncology and immunology. Many potent kinase inhibitors utilize a substituted aniline or benzimidazole core to anchor within the ATP-binding site of the enzyme.[10][11] 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is an ideal starting point for creating libraries of potential inhibitors.
For example, it is a key intermediate in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a validated target in Acute Myeloid Leukemia (AML).[2] The primary amine of the aniline can be acylated with various substituted benzoic acids to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the target kinase.[2][11] The synthesis of the groundbreaking leukemia drug Nilotinib, for instance, relies on a similar key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, highlighting the industrial relevance of this molecular architecture.[12]
Caption: Drug Discovery Logic Flow from Intermediate.
Safety and Handling
As with any laboratory chemical, proper handling of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
GHS Hazard Summary
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline (CAS: 26286-55-5) is a strategically important building block in medicinal chemistry. Its favorable physicochemical properties, combined with a reliable synthetic route via copper-catalyzed N-arylation, make it an accessible and valuable intermediate. Its core structure, featuring both aniline and 2-methylimidazole moieties, positions it as a privileged scaffold for the development of targeted therapeutics, most notably kinase inhibitors. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide serves as a foundational resource for scientists leveraging this versatile molecule in their research and development endeavors.
References
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PubChem. 2-(2-methyl-1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PubMed Central. Available at: [Link]
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Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). PubMed Central. Available at: [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2022). Chemical Review and Letters. Available at: [Link]
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Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. (2016). ScienceDirect. Available at: [Link]
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Drug discovery beyond the 'rule-of-five'. (2007). PubMed. Available at: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). PubMed Central. Available at: [Link]
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ResearchGate. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]
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C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. Available at: [Link]
- Google Patents. (1990). Method for the preparation of imidazoles.
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Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available at: [Link]
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